molecular formula C17H28N4O2 B15058671 tert-Butyl ((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate

tert-Butyl ((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B15058671
M. Wt: 320.4 g/mol
InChI Key: WDYZTAXXASXVOZ-UHFFFAOYSA-N
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Description

tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is a complex organic compound with a molecular formula of C18H30N4O2. This compound is notable for its unique structure, which includes a tert-butyl carbamate group attached to a pyridine ring substituted with a methyl group and a piperazine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the pyridine intermediate. This can be achieved through a series of reactions starting from commercially available precursors. For example, a nitration reaction followed by reduction can introduce the necessary amino group on the pyridine ring.

    Piperazine Substitution: The next step involves the introduction of the piperazine ring. This can be done through a nucleophilic substitution reaction where the amino group on the pyridine ring reacts with a piperazine derivative.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This can be achieved by reacting the piperazine-substituted pyridine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine or piperazine rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine or piperazine rings.

Scientific Research Applications

tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring is known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
  • tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl((4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[[4-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-13-10-15(21-8-6-20(5)7-9-21)18-11-14(13)12-19-16(22)23-17(2,3)4/h10-11H,6-9,12H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYZTAXXASXVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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